molecular formula C18H13ClN2O3S2 B2869482 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide CAS No. 296266-34-7

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B2869482
CAS No.: 296266-34-7
M. Wt: 404.88
InChI Key: LIEPJWBDBNASDH-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a synthetic rhodanine-based compound offered for biochemical research. This chemical features a (Z)-configuration exocyclic double bond and a 2-methoxybenzamide substituent on the thiazolidinone nitrogen, a structural motif observed in related research compounds . The core 4-thiazolidinone scaffold is of significant interest in medicinal chemistry for its diverse biological activities. The specific presence of the 4-chlorophenyl and methoxybenzamide groups suggests potential for investigation into enzyme inhibition and receptor-ligand interactions. Researchers may explore its utility as a building block in the development of novel small molecules or as a candidate for high-throughput screening in various therapeutic areas. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-24-14-5-3-2-4-13(14)16(22)20-21-17(23)15(26-18(21)25)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEPJWBDBNASDH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Sodium methoxide in methanol

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of reduced thiazolidinone derivatives

    Substitution: Formation of substituted thiazolidinone derivatives

Scientific Research Applications

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Their Impact

Table 1: Key Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Cl-C₆H₄, 2-MeO-C₆H₄CONH ~420 (estimated) Not explicitly reported
N-[(5Z)-5-(4-Hydroxy-3-MeO-C₆H₃CH=)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-NO₂-C₆H₄CO 4-Hydroxy-3-MeO-C₆H₃, 2-NO₂-C₆H₄CO 431.4 Antimicrobial (inferred)
N-[(5Z)-5-(4-EtO-3-MeO-C₆H₃CH=)-4-oxo-2-thioxo-thiazolidin-3-yl]-PhSO₂NH 4-EtO-3-MeO-C₆H₃, PhSO₂NH 476.5 Anticancer (hypothesized)
N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-4-Me-C₆H₄CO Indole-derived substituent, 4-Me-C₆H₄CO 433.9 Kinase inhibition (speculative)
2-Chloro-N-[(5Z)-5-(3-MeO-4-PrO-C₆H₃CH=)-4-oxo-2-thioxo-thiazolidin-3-yl]Bz 3-MeO-4-PrO-C₆H₃, 2-Cl-C₆H₄CO 477.0 Antitumor (demonstrated)

Key Differences in Bioactivity and Physicochemical Behavior

Antimicrobial Activity :

  • The nitro-substituted analogue () shows enhanced antibacterial activity due to electron-withdrawing effects, which increase membrane permeability .
  • Methoxy groups (e.g., in the target compound) improve solubility but may reduce potency compared to nitro derivatives .

Antitumor Potential: Compounds with furan or pyrazole substituents () exhibit pronounced antiproliferative effects by inhibiting angiogenesis . The 4-chlorophenyl group in the target compound may enhance DNA intercalation but requires further validation .

Lipophilicity and Bioavailability :

  • Ethoxy and propoxy groups () increase lipophilicity (XLogP3 > 4), favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Hydroxy groups () improve water solubility but reduce metabolic stability due to glucuronidation .

Spectral and Crystallographic Insights

  • IR Spectroscopy : The absence of νC=O bands (~1660–1680 cm⁻¹) in tautomerized forms confirms thione stabilization, as seen in .
  • NMR Data : Protons adjacent to the thioxo group (e.g., NH) resonate downfield (δ 10–12 ppm), consistent with tautomeric forms .
  • Crystallography : The Z-configuration of the exocyclic double bond is confirmed by single-crystal studies using SHELX and ORTEP-III () .

Biological Activity

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H15ClN2O4S2\text{C}_{20}\text{H}_{15}\text{ClN}_{2}\text{O}_{4}\text{S}_{2}

This structure features a thiazolidinone core, which is known for its pharmacological properties.

1. Antibacterial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Bacterial StrainMIC (mg/ml)
Staphylococcus aureus16 - 32
Staphylococcus epidermidis16 - 32
Bacillus subtilisNot effective

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, especially against gram-positive bacteria .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit tumor cell proliferation and angiogenesis. For example, a series of thiazolidinone derivatives demonstrated potent antiproliferative effects on human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).

Cell LineIC50 (µM)
A5497.0 - 20.3
PC-37.0 - 20.3
HepG27.0 - 20.3

These results indicate that this compound could be explored further as a potential anticancer therapeutic .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, which is crucial for its pharmacological profile. Notably, it has shown strong inhibitory activity against acetylcholinesterase and urease.

EnzymeIC50 (µM)
AcetylcholinesteraseVariable
UreaseStrong activity

These enzyme inhibition studies highlight the potential of this compound in treating conditions related to enzyme dysfunctions .

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

  • Antibacterial Screening : A study conducted by Zvarec et al. reported that thiazolidinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Evaluation : Research by Jiang et al. demonstrated that thiazolidinone derivatives inhibited HIV infection and showed potential as anticancer agents by blocking cell proliferation .
  • Enzyme Inhibition Analysis : A comprehensive study revealed that several derivatives displayed strong inhibitory effects on urease and acetylcholinesterase, suggesting their use in treating related diseases .

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